![molecular formula C14H19ClN4O2S B2786027 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396875-24-3](/img/structure/B2786027.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors. However, their use as potential visible-light organophotocatalysts has not received any in-depth study .
Photovoltaics
The BTZ motif has been extensively researched for use in photovoltaics. By varying the donor groups whilst keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Fluorescent Sensors
The BTZ motif has also been used as fluorescent sensors. These sensors have been used for bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Photocatalytic Applications
The BTZ group has also been researched for photocatalytic applications. This has mainly been limited to heterogeneous systems involving BTZ containing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs) .
Organic Nanoparticle Based NIR-II Imaging Probes
Using this scaffold, organic nanoparticle based NIR-II imaging probes Q4NPs have been prepared, which allowed for in vivo and high resolution imaging of the blood vessels of the tumor .
Amplified Spontaneous Emission
The design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described .
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to exhibit intramolecular charge transfer mechanisms during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .
Biochemical Pathways
Similar compounds have been used in the synthesis of benzothiadiazole derivatives, which have been shown to inhibit pfkfb3 kinase .
Result of Action
Similar compounds have been shown to exhibit fluorescence quenching ability, which can be attributed to both energy and electron transfer processes .
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S.ClH/c1-10(19)9-17-4-6-18(7-5-17)14(20)11-2-3-12-13(8-11)16-21-15-12;/h2-3,8,10,19H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPDOZMNUQHALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride |
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